molecular formula C11H11BrN2S B1511622 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 1178049-92-7

1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No. B1511622
CAS RN: 1178049-92-7
M. Wt: 283.19 g/mol
InChI Key: SAVSHECXCZLQQD-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 5-Bromo-3-(2-thienylmethyl)-1-pyridinamine and has a molecular formula of C12H11BrN2S.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body.
Biochemical and Physiological Effects
Studies have shown that 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Exploring the use of this compound in material science applications such as the synthesis of novel polymers and materials.
4. Investigating the potential of this compound as a photosensitizer in photodynamic therapy for cancer.
5. Developing more efficient synthesis methods for this compound to improve its accessibility and reduce its cost.
In conclusion, 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine involves the reaction of 3-amino-5-bromopyridine with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This process yields the desired compound in good yield and purity.

Scientific Research Applications

1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer and neurological disorders.

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-10-4-9(5-13-7-10)6-14-8-11-2-1-3-15-11/h1-5,7,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVSHECXCZLQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734082
Record name 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

CAS RN

1178049-92-7
Record name 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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